Product packaging for 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole(Cat. No.:CAS No. 107091-89-4)

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

Cat. No.: B023179
CAS No.: 107091-89-4
M. Wt: 476.6 g/mol
InChI Key: ACOJCCLIDPZYJC-UHFFFAOYSA-M
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Description

Historical Context of Fluorescent Probes in Biological Systems

The use of fluorescent molecules to stain and visualize biological specimens has a rich history. Early fluorescent dyes provided basic contrast for microscopy. The field advanced significantly with the development of more specific probes and sophisticated imaging techniques. researchgate.netnih.gov The advent of genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP), further expanded the possibilities, allowing for in vivo labeling. researchgate.net Alongside these developments, small-molecule fluorescent probes continued to evolve, offering advantages such as smaller size, ease of synthesis, and diverse spectral properties. nih.gov The design of these probes often involves strategies to modulate fluorescence upon binding to a specific target molecule or sensing a change in the local environment. nih.gov

Thiazole (B1198619) Orange as a Seminal Fluorogenic Dye

Thiazole Orange (TO) is an asymmetric cyanine (B1664457) dye composed of conjugated benzothiazole (B30560) and quinoline (B57606) aromatic rings connected by a methine bridge. mdpi.comglenresearch.com A key characteristic that makes TO seminal is its remarkable "turn-on" fluorescence response. mdpi.comnih.gov In solution, TO exhibits low fluorescence due to the free rotation around the methine bridge, which facilitates non-radiative decay of its excited state. mdpi.comglenresearch.com However, when TO binds to double-stranded nucleic acids, particularly DNA and RNA, its rotation is restricted. mdpi.comglenresearch.com This constraint stabilizes the planar, fluorescent conformation of the dye, leading to a significant increase in fluorescence intensity, often by a thousand-fold or more. mdpi.comlumiprobe.com This large fluorescence enhancement upon binding, coupled with a low background signal in the unbound state, makes TO an excellent fluorogenic dye for detecting nucleic acids. mdpi.comnih.gov It was initially recognized for its potential in analyzing reticulocytes, replacing less sensitive dyes. mdpi.com

The excitation and emission maxima of TO bound to DNA are typically around 509-510 nm and 527-533 nm, respectively, allowing for excitation with common laser lines like 488 nm. glenresearch.comlumiprobe.commedchemexpress.com This spectral profile falls within the visible light range, which is advantageous for biological imaging.

Evolution of Thiazole Orange-Based Probes for Biomolecular Sensing

The unique fluorogenic properties of Thiazole Orange have served as a foundation for developing a wide variety of molecular probes for sensing various biomolecules and ions. mdpi.comnih.gov While TO itself is a relatively indiscriminate binder of double-stranded nucleic acids, chemical modifications and conjugation strategies have enabled the creation of TO-based probes with enhanced specificity and expanded applications. mdpi.comglenresearch.comnih.gov

Researchers have synthesized TO derivatives and conjugated TO to oligonucleotides, peptides, and other molecules to target specific sequences or structures. glenresearch.comnih.govglenresearch.comresearchgate.net For instance, conjugating TO to peptide nucleic acids (PNAs) has led to the development of "forced intercalation" (FIT) probes. researchgate.netresearchgate.net In FIT probes, the TO dye is incorporated into the PNA backbone, and upon hybridization with a complementary nucleic acid sequence, the TO is forced to intercalate, resulting in a sequence-specific fluorescence enhancement. researchgate.net These probes have shown sensitivity to single base mismatches, making them valuable for detecting mutations or edited transcripts. researchgate.netnih.gov

Studies have explored different linker lengths and attachment positions of TO to oligonucleotides, demonstrating that these factors significantly influence the probe's properties, including duplex stability and fluorescence enhancement upon hybridization. glenresearch.comnih.gov For example, attaching TO to the nucleobase or the 2'-position of the ribose sugar in 2'-OMe RNA probes has yielded significant fluorescence enhancement upon binding to DNA and RNA targets. glenresearch.comnih.gov

Beyond nucleic acid detection, the TO scaffold has been modified to create probes for other targets. By introducing specific substituents, the binding selectivity of TO derivatives can be altered. For example, modifications have led to TO-based probes that show enhanced selectivity for G-quadruplex DNA structures over double-stranded DNA. researchgate.netacs.org The versatility of the Thiazole Orange core continues to drive the development of novel fluorescent sensors for a range of biological applications. mdpi.comnih.gov

Data on the spectral properties of Thiazole Orange bound to DNA:

PropertyValueReference
Excitation Maximum (λex)509-510 nm glenresearch.comlumiprobe.com
Emission Maximum (λem)527-533 nm glenresearch.comlumiprobe.com
Fluorescence Enhancement (upon binding)>1000-fold mdpi.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N2O3S2 B023179 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole CAS No. 107091-89-4

Properties

CAS No.

107091-89-4

Molecular Formula

C26H24N2O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

InChI

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ACOJCCLIDPZYJC-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C

Pictograms

Irritant

Synonyms

thiazole orange

Origin of Product

United States

Fundamental Photophysical Mechanisms of Thiazole Orange Fluorescence

Intramolecular Torsional Movement and Non-Radiative Decay

In aqueous solutions, free Thiazole (B1198619) Orange is characterized by negligible fluorescence. nih.govmdpi.com This is primarily attributed to rapid intramolecular twisting motions around the methine bond that links the benzothiazole (B30560) and quinoline (B57606) heterocyclic rings. nih.govmdpi.combeilstein-journals.orgglenresearch.com This torsional flexibility in the excited state (S₁) provides an efficient pathway for non-radiative decay, depleting the excited state and resulting in very low fluorescence quantum yields, typically around 0.0002. nih.govresearchgate.netnih.gov The free rotation allows the excited molecule to quickly return to the ground state (S₀) without emitting a photon. mdpi.comresearchgate.net

Restriction of Torsional Motion and Planarity-Induced Fluorescence Enhancement

The fluorescence of Thiazole Orange is dramatically enhanced when this intramolecular torsional motion is restricted. nih.govmdpi.combeilstein-journals.orgglenresearch.com This restriction can be induced by increased solvent viscosity, aggregation, or specific binding events, such as intercalation into double-stranded DNA or RNA. nih.govmdpi.combeilstein-journals.orgglenresearch.com When the twisting motion is hampered, the molecule is forced into a more planar conformation. mdpi.com This planarity between the aromatic subunits facilitates conjugation and hinders the non-radiative decay pathways, allowing the excited state to decay radiatively through fluorescence. mdpi.comresearchgate.net The resulting fluorescence enhancement can be substantial, increasing by a thousand-fold or more upon binding to double-stranded nucleic acids. lumiprobe.commdpi.com

Excited State Behavior and Fluorogenicity

The fluorogenic nature of Thiazole Orange stems directly from the interplay between its excited-state dynamics and environmental constraints. In the free state, the rapid torsional relaxation in the excited state dominates, leading to efficient non-radiative deactivation. mdpi.comresearchgate.net Upon binding to a restrictive environment, such as the minor groove or intercalation site of double-stranded DNA, the conformational flexibility is reduced. beilstein-journals.orgresearchgate.net This restriction stabilizes the planar, fluorescent excited state, shifting the balance from non-radiative decay to radiative emission. mdpi.comresearchgate.net The detailed physical mechanism underlying this fluorescent response involves the depletion of the excited state by torsional motion in the free dye, which is then inhibited upon binding, allowing for fluorescent decay. mdpi.comresearchgate.net

Aggregation Phenomena and Spectroscopic Signatures

Thiazole Orange exhibits a propensity for self-association in aqueous solutions, leading to the formation of aggregates. nih.govresearchgate.netnih.gov This aggregation is a dynamic process, with the dye existing in equilibrium between monomeric, dimeric, and higher-order aggregated forms depending on conditions such as concentration, ionic strength, temperature, and the presence of other molecules or structures like surfactants or lipid vesicles. nih.govresearchgate.netnih.gov These aggregated forms possess distinct spectroscopic signatures compared to the monomeric dye. nih.govrsc.org

H-Aggregate Formation and Blue Spectral Shift

H-aggregates are typically formed by the head-to-head stacking of dye molecules. nih.govacs.org This arrangement leads to excitonic interactions between the aggregated dye units. mdpi.comnih.gov A characteristic spectroscopic signature of H-aggregate formation is a hypsochromic shift (blue shift) in the absorption spectrum relative to the monomeric form. mdpi.comnih.govacs.orgacs.org For Thiazole Orange, the formation of H-aggregates, particularly dimers, is associated with an absorption peak or shoulder appearing at shorter wavelengths, often around 470 nm, in addition to the monomer peak typically around 500 nm in aqueous solution. nih.govmdpi.comnih.gov While H-aggregates generally exhibit lower emission compared to the monomer, for TO, both dimers and H-aggregates can show emission, sometimes red-shifted. mdpi.comnih.govacs.org

J-Aggregate Formation and Red Spectral Shift

J-aggregates are formed by the edge-to-edge alignment of dye molecules, often in a "brickwork" arrangement. This type of aggregation typically results in a bathochromic shift (red shift) in the absorption spectrum compared to the monomer. nih.govacs.org Characteristically, J-aggregates are known for exhibiting strong fluorescence, often with a narrow, red-shifted emission band, which can be even more intense than that of the monomeric dye. nih.govacs.org However, this characteristic strong fluorescence surpassing the monomer is generally not observed for Thiazole Orange. nih.govacs.org While the search results indicate the possibility of J-aggregate formation for other dyes under certain conditions, the primary aggregation behavior described for Thiazole Orange focuses on H-aggregates. nih.govresearchgate.net

Equilibrium Constants and Thermodynamic Parameters of Self-Association

The self-association of Thiazole Orange in solution is an equilibrium process. nih.gov Spectroscopic methods, such as UV-Visible absorption spectroscopy, are commonly used to study these aggregation equilibria. csic.es By analyzing the concentration-dependent spectral changes, equilibrium constants for monomer-dimer formation and potentially higher-order aggregates can be determined. csic.es Classic methods like the Benesi-Hildebrand method and chemometric approaches are employed for this analysis. These studies can also provide thermodynamic parameters, such as enthalpy and entropy of dimerization, offering insights into the driving forces behind the self-association process. csic.es For instance, studies on the dimerization equilibrium of similar cationic dyes like Methylene Blue have yielded thermodynamic parameters, and similar approaches are applicable to Thiazole Orange. csic.es

While specific comprehensive data tables for TO aggregation thermodynamics were not directly extracted in a format suitable for interactive table generation from the search results, the principles and methods for obtaining such data are described. csic.es Researchers utilize concentration and temperature-dependent spectroscopic data to calculate equilibrium constants and thermodynamic parameters (ΔH, ΔS) for the self-association processes. csic.es

Here is an illustrative example of how such data might be presented, based on the type of data discussed in the search results regarding aggregation equilibria:

SpeciesAbsorption Maxima (nm)Fluorescence Maxima (nm)
Monomer~500 nih.govnih.gov~530 (weak) nih.gov
H-aggregate~470 nih.govmdpi.comnih.gov>600 (weaker, red-shifted) mdpi.com or ~640 (dimer/H-aggregate) nih.gov

Note: The fluorescence maximum for H-aggregates can be broad and red-shifted, and the specific peak may vary depending on the exact aggregate structure and environment. mdpi.comnih.govacs.org

Illustrative Data on Quantum Yields:

StateFluorescence Quantum Yield (Φf)
Free in aqueous solution~0.0002 nih.govresearchgate.netnih.gov
Bound to dsDNA/dsRNAUp to 0.2-0.3 or higher lumiprobe.comnih.gov

Note: The fluorescence quantum yield when bound to nucleic acids can vary depending on the specific nucleic acid sequence and binding mode. nih.gov

Environmental Factors Modulating Fluorescence Response

The fluorescence response of Thiazole orange is influenced by various environmental factors, particularly when the dye is interacting with nucleic acids.

Influence of Ionic Strength and Cation Concentration

The ionic strength of the solution and the concentration and charge of cations present can significantly affect the interaction between Thiazole orange and nucleic acids, thereby modulating the fluorescence response. chemrxiv.orgchemrxiv.orgresearchgate.net The affinity of intercalators like Thiazole orange for dsDNA can vary depending on these experimental conditions. chemrxiv.orgchemrxiv.org

Studies have shown that the affinity constant of Thiazole orange for dsDNA decreases with increasing salt concentration. chemrxiv.orgchemrxiv.org For instance, the affinity constant for the interaction between Thiazole orange and λ-DNA was found to decrease when the concentration of NaCl was increased. chemrxiv.orgchemrxiv.org

Furthermore, the type of cation present also plays a role. Research indicates significantly lower affinity constants in the presence of MgCl₂ compared to NaCl at similar concentrations. chemrxiv.orgchemrxiv.org This suggests that the charge and specific interactions of the cations with the nucleic acid and the dye influence the binding equilibrium and, consequently, the fluorescence intensity. An increase in affinity constants has been observed when the ionic strength of the medium decreases. chemrxiv.orgchemrxiv.org

The salt concentration can also influence the aggregation of cyanine (B1664457) dyes, including Thiazole orange derivatives, which in turn affects their interaction with DNA and fluorescence properties. researchgate.net

pH Sensitivity of Thiazole Orange-Nucleic Acid Interactions

The pH of the environment can influence the fluorescence of Thiazole orange, particularly in the presence of nucleic acids. While the fluorescence of free Thiazole orange in solution may show little change with varying pH, the fluorescence of Thiazole orange bound to nucleic acids can be pH-sensitive. acs.org

In some cases, the fluorescence intensity of Thiazole orange in the presence of G-quadruplex DNA has been observed to increase with increasing pH within a certain range (e.g., pH 3.2 to 9.0). acs.org This suggests that the protonation state of either the dye or the nucleic acid, or both, can affect the binding interaction and the resulting fluorescence enhancement.

Interaction Mechanisms of Thiazole Orange with Nucleic Acids

Binding Modes with Double-Stranded DNA and RNA

Thiazole (B1198619) Orange interacts with double-stranded nucleic acids through several distinct binding modes. These interactions stabilize the dye's planar conformation, leading to its characteristic fluorescence enhancement. glenresearch.comontosight.ainih.govmdpi.com

Intercalation within Duplex Structures

A primary mode of interaction for Thiazole Orange with double-stranded DNA and RNA is intercalation. glenresearch.comontosight.ainih.govoup.com In this mode, the planar aromatic rings of the Thiazole Orange molecule insert themselves between the base pairs of the nucleic acid duplex. nih.govontosight.ai This intercalation is a key factor in the significant increase in fluorescence observed upon binding, as the surrounding nucleic acid structure constrains the dye's motion. nih.govontosight.ai Studies have indicated that Thiazole Orange can intercalate into dsDNA and dsRNA. nih.govmdpi.com

Groove Binding

In addition to intercalation, Thiazole Orange can also bind to the grooves of double-stranded nucleic acids. glenresearch.comnih.govresearchgate.net While intercalation involves inserting between base pairs, groove binding involves the dye molecule associating with the surface of the DNA or RNA helix within either the major or minor groove. researchgate.netrsc.org The specific groove preference can be influenced by modifications to the Thiazole Orange structure and its attachment to oligonucleotide probes. rsc.org

Stacking Interactions with Base Pairs

Stacking interactions between the aromatic rings of Thiazole Orange and the adjacent base pairs within the nucleic acid duplex contribute to the stability of the binding complex and the fluorescence enhancement. glenresearch.comnih.govoup.com When intercalated or bound in the groove, the dye's planar structure allows for favorable pi-pi stacking interactions with the nucleotide bases. glenresearch.comoup.com This stacking further restricts the dye's torsional motion, promoting the fluorescent state. glenresearch.comnih.gov

Specificity and Affinity of Thiazole Orange for Nucleic Acid Structures

Thiazole Orange exhibits differential affinity and specificity for various nucleic acid structures, with a notable preference for double-stranded forms. nih.govoup.comresearchgate.net

High Affinity for Double-Stranded DNA and RNA

Thiazole Orange demonstrates a high affinity for double-stranded DNA and RNA. mdpi.comnih.govoup.comnih.gov This strong binding to duplex structures is the basis for its use as a fluorescent stain in applications like gel electrophoresis. nih.govmdpi.com The affinity for dsDNA is reported to be high, with a log(K) of approximately 5.5 at 100 mM salt. nih.govresearchgate.net This high affinity contributes to the substantial fluorescence increase observed upon binding to dsDNA or dsRNA. nih.govmdpi.com

Interaction with Single-Stranded Nucleic Acids

While Thiazole Orange has a significantly higher affinity for double-stranded nucleic acids, it can also interact with single-stranded DNA (ssDNA) and RNA. researchgate.netresearchgate.netnih.gov However, the interaction with single-stranded forms is generally weaker compared to double-stranded structures. nih.govresearchgate.net Studies have shown that Thiazole Orange binds with lower affinity to single-stranded polypurines and even weaker to single-stranded polypyrimidines. nih.govresearchgate.net The binding mode with single-stranded nucleic acids can involve both monomer and dimer formation depending on the specific sequence. nih.govresearchgate.net Despite the weaker affinity compared to dsDNA, some dimeric forms of Thiazole Orange have shown surprisingly high affinity for ssDNA, comparable to their affinity for dsDNA under certain conditions. nih.gov

Differential Binding to Polypurines and Polypyrimidines

Studies have characterized the interaction of Thiazole orange with different types of single-stranded nucleic acids, specifically polypurines and polypyrimidines. Research indicates that TO binds with higher affinity to single-stranded polypurines compared to single-stranded polypyrimidines. nih.govcapes.gov.br The binding affinity to single-stranded polypurines is reported to be about 5-10 times weaker than its binding to double-stranded DNA. nih.govcapes.gov.br Furthermore, its affinity for single-stranded polypyrimidines is significantly lower, ranging from 10 to 1000 times weaker than its binding to single-stranded polypurines. nih.govcapes.gov.br

The mode of binding can also differ depending on the single-stranded sequence. TO binds as a monomer to poly(dA) (a polypurine). nih.govcapes.gov.br However, it binds as both a monomer and a dimer to poly(dG) (another polypurine) and primarily as a dimer to poly(dC) and poly(dT) (polypyrimidines). nih.govcapes.gov.br The fluorescence quantum yield of TO also varies depending on the single-stranded DNA it is bound to, being higher when bound to poly(dG) compared to poly(dA), poly(dC), and poly(dT). nih.gov

Table 1: Relative Binding Affinity and Binding Mode of Thiazole Orange to Different Nucleic Acid Types

Nucleic Acid TypeRelative Binding Affinity (vs. dsDNA)Binding ModeFluorescence Quantum Yield (Relative)
Double-stranded DNA (dsDNA)Highest (log K ≈ 5.5)Monomer~0.1
Single-stranded Polypurines5-10 times weakerMonomer (poly(dA)), Monomer/Dimer (poly(dG))~0.1 (poly(dA)), ~0.4 (poly(dG))
Single-stranded Polypyrimidines10-1000 times weaker than polypurinesDimer (poly(dC), poly(dT))~0.06 (poly(dC)), ~0.01 (poly(dT))

Interaction with Non-Canonical Nucleic Acid Structures

Beyond standard double-stranded DNA and single strands, Thiazole orange also interacts with non-canonical nucleic acid structures, exhibiting high affinity and significant fluorescence enhancement upon binding to these forms. acs.orgusc.edu

G-Quadruplex DNA Binding

Thiazole orange is a widely used fluorescent probe for G-quadruplex (G4) DNA structures. researchgate.netbiorxiv.orgnih.govnih.gov G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences. TO binds with high affinity to G-quadruplex DNA, and this interaction leads to a substantial increase in its fluorescence signal, often by a thousand-fold or more. acs.orgusc.eduresearchgate.netbiorxiv.org

Selectivity for G-Quadruplexes over Double-Stranded DNA

While Thiazole orange binds to double-stranded DNA, it has been shown to bind with significantly higher affinity to G-quadruplex DNA structures. acs.orgusc.edu This preferential binding allows for the selective detection of G-quadruplexes, even in the presence of excess double-stranded DNA. acs.orgusc.edu Some studies indicate that the affinity of TO for G-quadruplex DNA is orders of magnitude higher than for double-stranded DNA. acs.orgnih.gov This selectivity has been exploited in techniques like the G-quadruplex Fluorescent Intercalator Displacement (G4-FID) assay, where the displacement of TO from a G4 structure by a competing ligand can be monitored by a decrease in fluorescence. researchgate.netbiorxiv.orgnih.govfrontiersin.org However, some studies also suggest that unmodified Thiazole orange may show limited fluorescent discrimination ability between telomeric G4-DNA and dsDNA, indicating that structural modifications to TO can enhance its selectivity for G4s. polyu.edu.hkacs.orgresearchgate.netmdpi.com

End-Stacking Binding Mode

The primary mode of interaction between Thiazole orange and G-quadruplex DNA is through end-stacking. researchgate.netbiorxiv.orgnih.gov In this mode, the planar aromatic rings of the TO molecule stack onto the external guanine (B1146940) tetrads of the G-quadruplex structure. researchgate.netbiorxiv.org This end-stacking interaction is characterized by π-π stacking interactions between the ligand and the guanine bases. biorxiv.org For some G-quadruplex structures, such as the Oxytricha Nova G-quadruplex, Thiazole orange has been shown to bind with a stoichiometry of 2:1 (TO:G4). frontiersin.org

Pressure-Induced Fluorescence Enhancement with G-Quadruplexes

Recent research has explored the effect of pressure on the fluorescence emission of Thiazole orange in the presence of G-quadruplex DNA. Studies have demonstrated that the fluorescence intensity of TO bound to human telomeric G-quadruplex DNA can be significantly increased by applying pressure up to 200 MPa. researchgate.netfigshare.comacs.org This pressure-induced fluorescence enhancement suggests that elevated pressure may favor the excited state of TO when bound to the G-quadruplex or facilitate the interaction between the ligand and the G-quadruplex structure. researchgate.netacs.org This unique property has potential implications for developing novel DNA nanotechnology and sensing applications utilizing pressure changes. researchgate.net

Triple-Helical DNA (Triplex DNA) Binding

Thiazole orange has also been shown to bind to triple-helical DNA (triplex DNA) structures with high affinity. acs.orgusc.edunih.gov Similar to its interaction with G-quadruplexes, the binding of TO to triplex DNA results in a significant increase in its fluorescence intensity, often exceeding a thousand-fold enhancement. acs.orgusc.edu This strong affinity and fluorescence enhancement upon binding to triplex DNA allows for the preferential detection of these structures. acs.orgusc.edunih.govresearchgate.net TO has been successfully used to detect triplex DNA in cellular contexts, showing staining patterns identical to those observed with antibodies raised against triplex DNA. nih.govresearchgate.net The interaction of TO molecules with DNA triplexes can also lead to their thermal stabilization. tandfonline.comnih.gov

Table 2: Interaction of Thiazole Orange with Non-Canonical DNA Structures

Nucleic Acid StructureRelative Binding Affinity (vs. dsDNA)Fluorescence EnhancementPrimary Binding ModeNotes
G-Quadruplex DNAHigher affinity>1000-fold increaseEnd-stackingUsed in G4-FID assays; Pressure-induced fluorescence enhancement observed. acs.orgusc.eduresearchgate.netbiorxiv.orgnih.govnih.govusc.eduresearchgate.netacs.org
Triple-Helical DNAHigher affinity>1000-fold increaseNot explicitly detailed in sources, likely involves stacking/groove interactionsEnables selective detection; Can stabilize triplexes. acs.orgusc.eduusc.edunih.govresearchgate.nettandfonline.comnih.gov
Preferential Affinity for Triplex DNA

Studies employing techniques such as UV-vis absorption, circular dichroism (CD), and fluorescence spectroscopy have demonstrated that thiazole orange binds with significantly higher affinity to triplex and G-quadruplex DNA structures compared to double-stranded DNA. nih.govacs.orgusc.edu This preferential binding is a key characteristic that distinguishes thiazole orange from some other nucleic acid dyes.

Complexes formed between thiazole orange and DNA triplexes are notably stable, resisting dissociation during processes like chromatography and gel electrophoresis. nih.govacs.orgusc.eduresearchgate.net A striking feature of thiazole orange binding to triple-stranded DNA is the substantial increase in fluorescence intensity, reported to be over 1000-fold upon complex formation. nih.govacs.orgusc.eduresearchgate.net This significant fluorescence enhancement is attributed to the restriction of intramolecular rotations within the dye molecule when bound to the nucleic acid structure. researchgate.netmdpi.com

Fluorescence titration data has provided insights into the stoichiometry of thiazole orange binding to triplex structures. In tight complexes with triplex DNA, the ratio of thiazole orange to DNA triads has been observed to be approximately 0.5. nih.govusc.edu

The high affinity and significant fluorescence enhancement upon binding to triplex DNA enable the selective detection of these structures. This selectivity allows for the visualization of triplex DNA in gels, even in the absence of free thiazole orange in the electrophoresis buffer. nih.govacs.orgusc.edu Furthermore, studies involving cellular staining have shown that thiazole orange can preferentially stain certain areas within the nucleus, suggesting its utility in detecting noncanonical structural motifs in genomic DNA in cellular contexts. nih.govacs.orgnih.govusc.edu This contrasts with dyes like DAPI, which primarily stain dsDNA. nih.govacs.orgusc.edu

The incorporation of thiazole orange into triplex-forming oligonucleotides (TFOs) has been shown to enhance the stability of DNA triplexes, particularly at neutral pH and above, conditions under which triplexes are typically less stable. rsc.orgrsc.org The stabilizing effects appear to be additive; increasing the number of thiazole orange units in a TFO can lead to greater triplex stability. rsc.orgrsc.org For instance, a TFO containing three thiazole orange units demonstrated a remarkable increase in triplex melting temperature at pH 7 compared to the unmodified triplex. rsc.orgrsc.org This stabilization is thought to involve the intercalation of thiazole orange units within the triplex structure. rsc.org

Research also indicates that thiazole orange intercalation can promote TFO binding to target sequences beyond pure polypurine tracts, which are the typical targets for triplex formation. rsc.orgrsc.org This is facilitated by the use of modified bases, such as 5-(1-propynyl)cytosine, to accommodate C:G inversions in the target duplex. rsc.orgrsc.org

The rate of DNA triplex formation can also be influenced by the presence of thiazole orange. Studies using ECHO (exciton-controlled hybridization-sensitive fluorescent oligonucleotide) probes, which incorporate thiazole orange dimer units, have shown that increasing the number of thiazole orange molecules attached to TFOs can significantly increase the association rate constant for triplex formation. nih.govtandfonline.comtandfonline.com

While thiazole orange exhibits preferential binding to triplex DNA, it is important to note that at higher concentrations, it may not effectively distinguish between double- and triple-stranded DNA. nih.gov However, at lower concentrations, differential staining patterns consistent with triplex DNA localization have been observed. nih.gov

The use of thiazole orange as a probe for triplex DNA offers an alternative to traditional antibody-based detection methods, potentially allowing for broader and more reproducible investigations of triple-helical DNA structures. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Thiazole orange6438345

Interactive Data Table (Simulated based on search results)

While specific numerical data tables were not directly available in the search results for direct reproduction, the findings consistently highlight the significant increase in fluorescence intensity upon thiazole orange binding to triplex DNA compared to its fluorescence in solution or when bound to dsDNA, and the increase in triplex melting temperature upon incorporation of thiazole orange into TFOs.

A hypothetical interactive table based on the described findings might look like this:

DNA StructureRelative Fluorescence (Arbitrary Units)Stability (e.g., Melting Temperature Change with TO)
Free TOLow (e.g., 1)N/A
dsDNA-bound TOModerate (e.g., 10-100)N/A
Triplex DNA-bound TOHigh (e.g., >1000)Increased (e.g., +50°C with multiple TO units)

Molecular Engineering and Derivative Design of Thiazole Orange Probes

Rational Design Strategies for Enhanced Performance

Rational design approaches for Thiazole (B1198619) Orange probes aim to optimize their interaction with target molecules and improve their fluorescent signaling. One strategy involves modifying the TO scaffold to create photocages that can be triggered by specific wavelengths of light for controlled release of caged molecules. For instance, hydroxylated Thiazole Orange (HTO) photocages have been rationally modified with electron-donating groups (EDGs), such as dimethoxy substituents, to enhance their photolytic efficiency under green light irradiation. Theoretical calculations have indicated that this enhancement is due to increased intramolecular charge transfer upon excitation. nih.gov

Another approach in rational design involves creating ligands that can specifically recognize and bind to G-quadruplex DNA structures over other forms of DNA. oup.com This is crucial because G-quadruplexes are involved in significant biological processes. acs.org The design of appropriate molecular scaffolds that can effectively match the spatial environment of the G-quadruplex binding pocket is key to developing ligands with excellent recognition ability. colab.ws

Structural Modifications and Their Impact on Photophysics and Binding

Structural modifications to the Thiazole Orange core significantly influence its photophysical properties (such as fluorescence intensity and lifetime) and its binding behavior with different nucleic acid structures. nih.govresearchgate.netresearchgate.netresearchgate.net

Introduction of Styryl Groups for Specificity

Introducing styryl groups to the Thiazole Orange scaffold has been explored as a method to achieve specificity towards particular nucleic acid structures, such as G-quadruplex DNA. researchgate.netresearchgate.netresearchgate.net Thiazole orange styryl derivatives have been designed and synthesized, and spectroscopic studies have shown that different styryl groups can significantly impact the G-quadruplex binding ability. researchgate.netacs.orgnih.gov For example, a TO derivative modified with a 4-(diethylamino)styryl group demonstrated better selectivity for G-quadruplexes, while a derivative with a 4-(methylpiperazin-1-yl)styryl group showed higher affinity for antiparallel G-quadruplexes. researchgate.netacs.orgnih.gov The introduction of a styrene-like substituent at the ortho-position of the TO scaffold has been shown to adapt the universal fluorescent staining property of TO to be specific for G-quadruplex DNA structures. acs.orgnih.gov A new fluorescent dye modified with a p-(dimethylamino)styryl substituent offered 10-fold more selectivity toward telomeric G-quadruplexes than double-stranded DNA substrates. acs.orgnih.gov

Meso-Substituted Thiazole Orange Derivatives

Meso-substitution of Thiazole Orange derivatives, specifically at the methine bridge, has been investigated to improve selectivity, particularly for G-quadruplex DNA. acs.orgnih.govnih.govresearchgate.net Introducing a benzyl (B1604629) substituent to the meso position of the methine chain of 2TO (a form of thiazole orange) has been shown to selectively recognize G-quadruplex DNA. acs.orgnih.govresearchgate.net Spectroscopic titrations revealed that meso-benzyl-2TO (meso-Bn-2TO) exhibits minimal background fluorescence in solution and preferentially binds to G-quadruplex DNA over single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and calf thymus DNA (ct-DNA). acs.orgnih.govresearchgate.net Compared to the parent 2TO, which shows a fluorescent signal with various DNA forms, meso-Bn-2TO displays a strong fluorescent signal with G-quadruplex DNA and a very weak signal with other DNA types, indicating considerable selectivity. researchgate.net The fluorescence intensity of meso-Bn-2TO can increase nearly 80–162 times when bound with different G-quadruplex DNA sequences. acs.orgresearchgate.net Molecular docking studies suggest that the benzyl group at the meso position alters the planarity of the chromophore, enhancing interactions with G-quadruplex DNA while weakening interactions with duplex DNA, thus achieving selective detection. acs.orgnih.gov Meso-substituted TO analogues have also shown nonplanar structures, high photostability, and reduced cytotoxicity compared to parent TO, making them useful for biological imaging. acs.orgnih.gov

Influence of Substituent Spatial Length and Orientation

The spatial length and orientation of substituents on the Thiazole Orange scaffold play a crucial role in determining the fluorescent signal and binding selectivity towards different nucleic acid structures. researchgate.netacs.orgnih.govscispace.com Studies have shown that modified TO dyes bind to G-quadruplex or duplex DNA similarly to parent TO, but the resulting fluorescent signal (enhanced or quenched) is dictated by the spatial arrangement of the substituent. acs.orgnih.gov This highlights the importance of precisely controlling substituent geometry in rational probe design. researchgate.net

Effect of Linker Length and Conjugation Site on Binding and Fluorescence

When Thiazole Orange is used as a fluorescent base surrogate in nucleic acid probes, the length of the linker connecting the TO moiety to the nucleic acid backbone and the specific site of conjugation significantly influence sequence-selective DNA binding and fluorescence changes upon hybridization. nih.govresearchgate.net Investigations with different TO derivatives have shown that these factors determine whether the fluorescence increases or decreases upon single-mismatched hybridization. nih.govresearchgate.net For instance, one TO derivative conferred universal PNA-DNA base pairing while maintaining duplex stability and hybridization selectivity, with fluorescence increasing up to 26-fold upon hybridization. nih.govresearchgate.net The linker length has also been shown to impact the properties of conjugated Thiazole Orange-Neomycin compounds, affecting cell permeability, cytotoxicity, and intracellular localization. d-nb.inforesearchgate.net

Thiazole Orange as a Fluorescent Base Surrogate

Thiazole Orange has been successfully employed as a fluorescent base surrogate in nucleic acid probes, particularly in the development of Forced Intercalation Probes (FIT probes). nih.govresearchgate.netacs.orgresearcher.lifescience.gov In this application, the TO dye is integrated into the nucleic acid strand, acting as a replacement for a natural nucleobase. nih.govresearchgate.netacs.org Hybridization of these probes with a complementary target sequence forces the TO molecule to intercalate into the nucleic acid duplex, leading to a significant increase in fluorescence. nih.govresearchgate.netmdpi.com This "light-up" mechanism is highly effective for detecting nucleic acid hybridization in a homogeneous format. nih.govresearchgate.net When used as a base surrogate in peptide nucleic acids (PNAs), TO-containing probes can exhibit attenuated emission when forced to intercalate next to a mismatched base pair, allowing for the distinction of single-base mutants. nih.gov The TO base surrogate has also been shown to function as a universal base in triplex-forming PNA probes for detecting double-stranded RNA, capable of binding to all combinations of base pairs opposite the TO unit with similar affinity. acs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Thiazole Orange (TO)65752
Neomycin129036

Fluorescence Enhancement of Meso-Substituted Thiazole Orange Derivative 1a with Different G-Quadruplex DNA

G-Quadruplex DNA SequenceApproximate Fluorescence Enhancement (fold)
c-myc~140 acs.org
pu18~140 acs.org
bcl2~80-100 acs.org
ckit1~80-100 acs.org
telo21~80-100 acs.org
htg22~162 acs.org

Integration into Peptide Nucleic Acid (PNA) Probes

Thiazole Orange has been successfully integrated into Peptide Nucleic Acid (PNA) probes, leveraging the robust hybridization properties of PNAs with the fluorogenic nature of TO nih.gov. PNA-based probes offer advantages such as high binding affinity and stability in biological fluids acs.org.

One approach involves tethering the TO molecule to the PNA backbone, either at the terminus or internally, often via a linker nih.govrsc.org. These "light-up" PNA probes exhibit low fluorescence in their free state and a significant increase in fluorescence upon hybridization to a complementary DNA or RNA target sequence nih.gov. The fluorescence enhancement occurs as the TO dye intercalates into the formed PNA-nucleic acid duplex acs.orgnih.gov. Studies have shown that the fluorescence can increase significantly, in some cases up to 50-fold upon hybridization to complementary nucleic acid nih.gov.

Another strategy is to incorporate TO as a base surrogate within the PNA sequence, leading to the development of Forced Intercalation Probes (FIT-probes) researchgate.netmdpi.comacs.org. In FIT-probes, TO is connected to the PNA backbone, often via a short linker, enforcing its intercalation into the duplex at a predetermined position upon hybridization mdpi.com. This design aims to reduce background fluorescence and improve probe sensitivity mdpi.com. Research has demonstrated that TO base surrogates can function as universal bases, pairing with all four natural nucleobases while maintaining hybridization selectivity researchgate.net. Fluorescence enhancements ranging from 20- to 30-fold upon hybridization have been reported for FIT-probes mdpi.com. The position of the TO modification and the linker length can influence the probe's sequence-selective binding and fluorescence response researchgate.net.

TO-conjugated PNA probes have been applied for detecting specific mRNA targets in live cells and for real-time monitoring of biological processes like RNA transcription acs.orgrsc.org. They have also shown the ability to distinguish single-base mismatches in target sequences nih.govresearchgate.net.

Incorporation into Oligonucleotide Probes

Thiazole Orange is also widely incorporated into oligonucleotide (ON) probes, creating fluorescent hybridization probes for detecting DNA and RNA medchemexpress.comglenresearch.comontosight.ai. This conjugation allows for sequence-specific recognition of target nucleic acids glenresearch.com.

TO can be attached to oligonucleotides through various methods, including post-synthetic labeling of amino-modified oligonucleotides using TO's NHS ester glenresearch.comnih.gov. Modifications can be introduced at the termini or internally within the oligonucleotide sequence glenresearch.com. The position of attachment on the oligonucleotide (nucleobase, sugar, or phosphodiester backbone) and the linking site on the TO molecule (benzothiazole or quinoline (B57606) nitrogen) can influence the probe's fluorescence and duplex stability nih.gov.

TO-oligonucleotide conjugates function as fluorogenic probes where fluorescence is significantly enhanced upon hybridization to a complementary DNA or RNA target ontosight.ai. This enhancement is attributed to the intercalation of the TO moiety into the formed duplex, stabilizing its fluorescent conformation glenresearch.comglenresearch.com. Beyond fluorescence signaling, the TO moiety can also stabilize DNA duplexes, potentially allowing for the use of shorter probes and improving discrimination between target sequences, including single nucleotide polymorphisms glenresearch.comnih.gov.

These probes, sometimes referred to as TO-probes, are valuable tools in molecular biology and diagnostics for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis ontosight.ai. They have been used for genetic diagnostics, gene expression analysis, and pathogen detection ontosight.ai.

Heterodimeric and Combination Probes

Thiazole Orange has been incorporated into more complex probe designs, including heterodimers with other fluorescent dyes and combination probes that integrate multiple functionalities.

Thiazole Orange-Ethidium Heterodimers (e.g., TOTO-1)

Heterodimers linking Thiazole Orange and Ethidium (B1194527), such as TOTO-1, represent a class of high-affinity nucleic acid stains nih.govnih.govoup.com. TOTO-1 (Thiazole Orange Homodimer, also known as TODi-1) is a dimeric cyanine (B1664457) dye where two thiazole orange moieties are linked biotium.comlumiprobe.com. Despite the name "homodimer," it is often discussed in the context of heterodimeric dye designs due to the presence of two linked chromophores, although they are identical TO units biotium.comlumiprobe.com.

TOTO-1 is essentially non-fluorescent in the absence of nucleic acids but exhibits a significant fluorescence enhancement upon binding to double-stranded DNA and RNA lumiprobe.combiotium.comlumiprobe.com. Its excitation and emission maxima when bound to DNA are typically around 514 nm and 531 nm, respectively biotium.com. TOTO-1 binds tightly to double-stranded DNA, forming stable fluorescent complexes nih.govnih.govspiedigitallibrary.org. Studies have shown that TOTO-1 can interact with both double-stranded and single-stranded DNA with similar high affinity oup.com. The binding constants for dimeric intercalators like TOTO are expected to be very high, in the range of 10^10 to 10^12 M^-2 spiedigitallibrary.org.

TOTO-1 is cell-impermeant and is commonly used for staining nucleic acids in dead or fixed cells, as well as for staining DNA in gels and on microarrays biotium.comlumiprobe.com. It has also shown the ability to identify G-base-rich single-stranded DNA and has been explored for detecting cancer biomarkers like telomerase researchgate.net.

Spectroscopic studies of heterodimers, including those linking thiazole orange and ethidium, have demonstrated efficient energy transfer between the donor (TO) and acceptor (Ethidium) chromophores when bound to double-stranded DNA nih.govnih.govoup.com. This energy transfer allows for tuning the separation between excitation and emission wavelengths, which is beneficial for multiplex detection applications oup.com.

Thiazole Orange-Thiazole Blue Heterodimers

Heterodimers combining Thiazole Orange and Thiazole Blue (TOTAB) have also been developed as DNA-binding dyes designed for energy transfer nih.govnih.govoup.com. These polymethylene-amine linked heterodimers bind tightly to double-stranded DNA with large fluorescence enhancements oup.com.

Spectroscopic studies of TOTAB complexes with double-stranded DNA show efficient energy transfer from the Thiazole Orange donor to the Thiazole Blue acceptor nih.govnih.govoup.com. This energy transfer results in significant enhancement of the acceptor chromophore fluorescence and quenching of the donor fluorescence upon DNA binding oup.com. The emission maximum for DNA-bound TOTAB is reported to be around 662 nm oup.com. The affinity of TOTAB for double-stranded DNA is high, contributing to the stability of the dye-DNA complexes oup.com.

Thiazole Orange and Reporter Dye Combinations

Thiazole Orange has been integrated into combination probes alongside other reporter dyes, often to enable Förster Resonance Energy Transfer (FRET)-based signaling or multiplex detection nih.govoup.com. In these designs, TO can serve as an intercalating anchor that becomes fluorescent upon hybridization and can then transfer energy to a proximally located reporter dye nih.govoup.com.

Combination probes have been designed where both an intercalating anchor (like thiazole orange or benzothiazole (B30560) orange) and a reporter fluorophore (such as ROX, HEX, ATTO647N, or FAM) are attached to the same nucleobase, typically thymine (B56734) nih.govoup.comrsc.org. In the single-stranded state, collisional quenching between the adjacent intercalator and reporter dye suppresses fluorescence nih.gov. Upon hybridization to a target nucleic acid, the intercalator binds and becomes fluorescent, simultaneously stabilizing the duplex nih.govoup.com. This allows for energy transfer via FRET from the excited TO anchor to the reporter dye, whose signal can then be monitored nih.govoup.com. Direct excitation of the reporter dye provides an alternative signaling mechanism nih.gov.

This approach allows for low background fluorescence in the unbound state and a strong signal upon binding rsc.org. The stabilization provided by the intercalator enables the use of shorter hybridization probes, which can enhance mismatch discrimination nih.gov. The ability to place both dyes on the same nucleobase facilitates the design of short probes with multiple modifications nih.gov. These combination probes have been demonstrated for both DNA and RNA detection nih.govrsc.org.

Integration with Platinum Metallodrugs for Targeted DNA Crosslinking

Thiazole Orange has been integrated into combination probes with platinum metallodrugs, such as carboplatin, for targeted DNA crosslinking applications nature-etn.eunih.govrsc.organdrewkellettgroup.com. This strategy aims to combine the sequence-specific targeting capabilities of oligonucleotide probes with the cytotoxic activity of platinum complexes, directed to specific DNA sequences.

In this approach, thiazole orange is incorporated into triplex-forming oligonucleotides (TFOs) that are also conjugated to platinum(II) complexes nih.govrsc.org. The TFO is designed to bind to a specific target sequence in double-stranded DNA, forming a triple helix nih.govresearchgate.net. The presence of thiazole orange in these constructs serves multiple purposes. It enhances the binding of the platinum-TFO hybrids to the target DNA and provides an intrinsic fluorescent method for monitoring triplex formation nih.govrsc.org.

Advanced Research Methodologies and Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in understanding the interaction of thiazole (B1198619) orange with nucleic acids and characterizing its behavior in different environments. These techniques provide insights into the binding modes, affinity, and conformational changes associated with TO-nucleic acid complexes.

Absorption Spectroscopy (UV-Vis)

UV-Vis absorption spectroscopy is employed to study the interaction between thiazole orange and nucleic acids by monitoring changes in the dye's absorption spectrum upon binding. The longest wavelength absorption bands in the UV-Vis spectra of TO analogues are typically in the range of 509–519 nm, characterized by high molar absorptivities. beilstein-journals.org In the absence of nucleic acids, TO exhibits an absorption maximum around 516 nm. acs.org Upon the addition of increasing concentrations of nucleic acids, changes in the absorption spectrum are observed, including shifts in the absorption maximum (λmax) and alterations in absorption intensity. acs.orgresearchgate.net

For instance, when a derivative of thiazole orange (TO-3) binds to calf thymus DNA (ctDNA), absorption bands show significant hypochromicity at low base pair/dye ratios, while high ratios exhibit hyperchromicity with a red shift. researchgate.netnih.gov These spectral changes are indicative of different species formed between the dye and DNA during titration. researchgate.netnih.gov Similarly, the binding of a dicationic cyanine (B1664457) dye based on the thiazole orange scaffold to dsDNA and RNA results in bathochromic (red) and hypochromic (decrease in intensity) shifts in the absorption bands, suggesting a groove-binding mechanism. mdpi.com

UV-Vis absorption titration can be used to investigate the binding model. For example, titration of a meso-substituted thiazole orange analogue with G-quadruplex DNA showed a red shift in λmax and a decrease in absorption intensity, reaching a plateau at a certain DNA concentration. acs.org This behavior suggests binding modes such as end-stacking and groove binding. acs.org

Fluorescence Spectroscopy (Steady-State and Lifetime Measurements)

Fluorescence spectroscopy is a crucial technique for studying thiazole orange due to its significant fluorescence enhancement upon binding to nucleic acids. nih.govbeilstein-journals.org This "turn-on" fluorescence property makes it highly useful for detection and quantification. mdpi.com

Steady-state fluorescence measurements reveal the substantial increase in fluorescence intensity when TO interacts with double-stranded DNA (dsDNA) or RNA. beilstein-journals.orgmdpi.com This enhancement can be over 1000-fold or even up to 20,000 times when bound to dsDNA. nih.govchemrxiv.orgresearchgate.net The fluorescence appears when the rotation about the monomethine bridge between the two heterocyclic moieties of TO is restricted, which occurs upon binding to nucleic acids through mechanisms like intercalation between base pairs or stacking. beilstein-journals.orgmdpi.combeilstein-journals.org The maximum emission wavelength for thiazole orange in complex with DNA is typically around 532-533 nm, with an excitation peak around 509-514 nm. aatbio.comlumiprobe.com

Fluorescence titration experiments are used to determine binding constants and stoichiometric ratios of TO-nucleic acid complexes. acs.orgnih.govchemrxiv.org Studies have shown that TO binds with much higher affinity to triplex and G-quadruplex DNA structures compared to dsDNA, resulting in a significant increase in fluorescence. nih.gov The binding affinity can be influenced by experimental conditions such as the charge and concentration of cations in the solution. chemrxiv.orgchemrxiv.org For instance, lower affinity constants were observed in the presence of MgCl2 compared to NaCl. chemrxiv.orgchemrxiv.org

Fluorescence lifetime measurements provide further insights into the excited-state dynamics of thiazole orange and its interaction with nucleic acids. Free TO in aqueous solution has a very short fluorescence lifetime, approximately 1 ps, due to non-radiative processes like photoisomerization and free torsional motion. nih.govnih.gov Upon binding to nucleic acids, the restriction of intramolecular rotation leads to longer fluorescence lifetimes and increased quantum yield. nih.govnih.gov Studies have identified multiple fluorescence decay processes for TO in complex with DNA, with different lifetimes that can be sensitive to hybridization status and mismatches. nih.gov For example, a very fast decay process (0.04-0.07 ns) and a slow decay process (2.33-3.95 ns) have been identified as reliable monitors of hybridization. nih.gov The opening of a fast decay channel (0.22-0.48 ns) can indicate the formation of mismatched base pairs. nih.gov

Research findings from fluorescence spectroscopy highlight the sensitivity of TO's fluorescence to its environment and binding state.

Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes in nucleic acids upon binding of small molecules like thiazole orange. CD is sensitive to the chiral environment of the nucleic acid structure. mdpi.com

Studies using CD spectroscopy have explored the interaction of thiazole orange and its derivatives with various nucleic acid structures, including dsDNA, triplex DNA, G-quadruplex DNA, and RNA. acs.orgmdpi.comnih.govnih.gov Changes in the CD spectrum of nucleic acids upon addition of TO can indicate the mode of binding, such as intercalation or groove binding, and whether the dye induces significant structural alterations in the nucleic acid. mdpi.com

Nucleic Acid Detection and Quantification Strategies

Thiazole orange's ability to bind to nucleic acids and exhibit enhanced fluorescence has led to its widespread use in various detection and quantification strategies in molecular biology.

Gel Electrophoresis for DNA/RNA Visualization

Gel electrophoresis is a fundamental technique for separating DNA and RNA fragments by size, and fluorescent dyes are essential for visualizing the separated nucleic acids within the gel matrix. Thiazole orange is commonly used as a stain for both DNA and RNA in gel electrophoresis. mdpi.com

Thiazole orange interacts with nucleic acids in the gel, producing significant fluorescence that allows visualization of the DNA or RNA bands under UV or blue light transillumination. protocols.ionih.gov It is considered a favorable alternative to ethidium (B1194527) bromide (EtBr) due to its lower toxicity, sensitivity, and ability to be excited with blue light, which can prevent sample damage. protocols.ionih.govresearchgate.net Labs already equipped for EtBr gel electrophoresis can often switch to thiazole orange with minimal changes to their protocols. nih.gov

The mechanism involves the dye binding to the nucleic acid within the gel, leading to the restriction of intramolecular rotation and subsequent fluorescence enhancement. beilstein-journals.orgmdpi.combeilstein-journals.org This allows researchers to determine the size of DNA or RNA fragments by comparing their migration distance to a DNA ladder stained with the same dye. protocols.io

Quantitative Polymerase Chain Reaction (qPCR) and Real-Time PCR

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive method for amplifying and quantifying nucleic acids. Fluorescent dyes and probes are used to monitor the amplification process in real-time. Thiazole orange and its derivatives are utilized in qPCR as fluorescent reporters. acs.orgnih.govnih.govaatbio.comcaister.comnih.gov

In qPCR, the fluorescence signal increases proportionally to the amount of amplified DNA. Thiazole orange's property of significantly increasing fluorescence upon binding to double-stranded DNA makes it suitable for this application. chemrxiv.orgresearchgate.netchemrxiv.org As DNA is amplified during PCR cycles, more binding sites for TO become available, leading to a stronger fluorescence signal that is detected in real-time. caister.com

Thiazole orange has been incorporated into specialized probes, such as "light-up probes," which are typically peptide nucleic acids (PNAs) conjugated to TO. mdpi.comcaister.comcaister.com These probes are designed to hybridize to a target nucleic acid sequence, and upon hybridization, the TO molecule interacts with the formed duplex, resulting in a significant increase in fluorescence. mdpi.comcaister.comacs.org This allows for sequence-specific detection and quantification of target DNA or RNA in real-time PCR. mdpi.comcaister.comacs.org TO-based light-up probes can exhibit a substantial increase in fluorescence upon hybridization, sometimes up to 50-fold. mdpi.comresearchgate.net These probes are particularly useful for detecting amplified DNA in PCR methods, including real-time PCR. mdpi.com

Loop-Mediated Isothermal Amplification (LAMP) Assays

Thiazole orange has been investigated for its potential application in Loop-Mediated Isothermal Amplification (LAMP) assays for the detection and quantification of double-stranded DNA. chemrxiv.org Its significant fluorescence increase upon binding to dsDNA makes it a suitable candidate for monitoring the amplification process in real-time. chemrxiv.org Studies have explored the affinity constants between TO and dsDNA in the context of LAMP, analyzing the effects of cation concentration and charge on binding. chemrxiv.org

Single-Nucleotide Polymorphism (SNP) Detection

Thiazole orange derivatives have been employed in strategies for the detection of single-nucleotide polymorphisms (SNPs). researchgate.netcaister.comnih.govacs.org One approach involves the use of "light-up" probes, where a thiazole orange derivative is linked to a peptide nucleic acid (PNA) oligomer. caister.com These probes fluoresce only when the PNA oligomer hybridizes specifically to complementary nucleic acids, providing a fluorescence signal as evidence of hybridization. caister.com Another method utilizes cationic conjugated polyelectrolytes (CCPs) to amplify thiazole orange emission for label-free sequence-specific DNA detection with SNP selectivity. nih.govacs.org This method can discriminate between perfectly complementary DNA and sequences with a single-base mismatch through S1 nuclease digestion of PNA/DNA complexes. nih.govacs.org

Fluorescence Resonance Energy Transfer (FRET) Applications

Thiazole orange has been incorporated into Fluorescence Resonance Energy Transfer (FRET) systems, acting as either a donor or an acceptor in various sensing and monitoring applications. acs.orgfigshare.comacs.orgrsc.org

FRET-Based Sensing Systems

Thiazole orange-based probes have been designed for FRET-based sensing systems to detect specific biomolecules and ions. nih.govacs.orgfigshare.comacs.org By coupling TO with a suitable FRET partner, researchers can create probes that exhibit a change in fluorescence upon binding to a target molecule, leading to energy transfer. rsc.org This principle has been applied in the development of sensors for various targets, leveraging the turn-on fluorescence of TO upon interaction with nucleic acids or other binding events that bring the FRET pair into proximity. nih.gov

Monitoring RNA Maturation and Splicing

TO-based probes have been utilized as energy donors in FRET-based systems to sense and monitor RNA maturation and splicing processes. nih.gov By designing probes that interact with specific RNA sequences or structures involved in these processes, changes in FRET efficiency can be observed, providing insights into the dynamics of RNA processing. nih.gov The use of TO in such systems can lead to increased energy transfer to a suitable acceptor molecule, enabling the monitoring of conformational changes or interactions occurring during RNA maturation and splicing. nih.gov

Flow Cytometry Applications

Thiazole orange is widely used in flow cytometry, primarily for staining nucleic acids in various cell types, including blood cells, yeast, and bacteria. lumiprobe.commdpi.combiotium.com Its ability to permeate cell membranes and stain intracellular RNA and DNA makes it valuable for analyzing cell populations based on their nucleic acid content. biotium.comresearchgate.netnih.gov

Detection of Reticulated Platelets

A significant application of thiazole orange in flow cytometry is the detection and quantification of reticulated platelets (RPs). lumiprobe.commdpi.comresearchgate.netnih.govresearchgate.netjbpml.org.br Reticulated platelets are newly released, immature platelets that still contain residual RNA. researchgate.netnih.govjbpml.org.brahajournals.org Thiazole orange stains this residual RNA, allowing for the identification and enumeration of RPs using flow cytometry. lumiprobe.comresearchgate.netnih.govahajournals.org This method is used as an index of platelet turnover and is particularly useful in the diagnosis and management of thrombocytopenia and for monitoring platelet engraftment after stem cell transplants. researchgate.netnih.govresearchgate.net While TO staining is a relatively well-known method for assessing reticulated platelet levels, particularly in conjunction with platelet-specific antibodies, care must be taken during performance and analysis. researchgate.netnih.govresearchgate.net Studies have evaluated the use of TO flow cytometry for detecting reticulated platelets in various species, including humans and horses, demonstrating its utility in assessing thrombopoiesis. researchgate.netresearchgate.net

Data from a study on detecting reticulated platelets in horses using thiazole orange and flow cytometry is presented below, illustrating the percentage of TO-positive platelets in healthy and thrombocytopenic animals. researchgate.net

Sample GroupNumber of AnimalsPercentage of TO+ Platelets (Mean ± SD)Percentage of TO+ Platelets (Range)Mean Platelet Count (/µL)Reference Range Platelet Count (/µL)
Healthy Ponies92.03 ± 0.501.28 - 2.83-94,000 - 232,000
Healthy Horses72.12 ± 1.140.9 - 3.44-94,000 - 232,000
Thrombocytopenic Ponies726.51 ± 11.9911.14 - 48.4124,400 ± 20,50094,000 - 232,000
Thrombocytopenic Horses46.19 ± 2.682.33 - 8.5239,300 ± 13,50094,000 - 232,000

This data indicates that the percentage of TO-positive platelets is significantly increased in thrombocytopenic horses compared to healthy animals, highlighting the method's utility in identifying increased platelet production in response to low platelet counts. researchgate.net

Enumeration of Reticulocytes

Thiazole orange is commonly used for the enumeration of reticulocytes, which are immature red blood cells containing residual RNA. biotium.commedchemexpress.comnih.govlumiprobe.comhtct.com.brsigmaaldrich.comgoogle.combiotium.com The dye binds to this residual RNA, allowing reticulocytes to be distinguished from mature erythrocytes, which lack significant RNA. nih.govhoriba.com This application is frequently performed using flow cytometry, where the fluorescence intensity of stained cells is measured. nih.govlumiprobe.comhtct.com.brgoogle.comhoriba.comnih.govavma.org

Studies have demonstrated a strong correlation between flow cytometric reticulocyte counts using thiazole orange and traditional manual microscopic methods. nih.govavma.org However, flow cytometry offers significantly higher precision compared to manual counting. nih.govavma.org For instance, one study reported a coefficient of variation (CV) of 3.1% for flow cytometry with thiazole orange, compared to 11.9% for a single observer using the manual method and 20.8% for multiple observers. nih.gov

The stability of samples stained with thiazole orange for reticulocyte analysis has also been evaluated. Anticoagulated blood specimens (using EDTA) have been found suitable for flow cytometric counting when stored at 4°C for up to 96 hours after collection. avma.org Thiazole orange-stained samples remained stable for several hours when stored in the dark at room temperature. medchemexpress.comavma.org

Thiazole orange has become a widely employed dye for automated reticulocyte counting in clinical laboratories due to its accuracy and practicality with commercial flow cytometers. htct.com.brhoriba.com The degree of fluorescence emission is proportional to the amount of RNA in the erythrocyte, allowing for the differentiation of reticulocytes from mature red blood cells which exhibit little to no fluorescent signal. horiba.com

Here is a summary of findings on reticulocyte enumeration using Thiazole Orange:

MethodCorrelation with Manual Count (r)Precision (CV%)Sample Stability (Storage)Sample Stability (Stained)
Flow Cytometry (Thiazole Orange)0.98 nih.gov, 0.821 - 0.829 avma.org3.1 nih.gov, 3-5 avma.org4°C for 96 hours (EDTA blood) avma.org20°C for 5.5 hours (capped, dark) avma.org
Manual Microscopy-11.9 (single observer), 20.8 (multiple observers) nih.gov, 19-23 (single technician) avma.org--

Microbial Cell Quantitation

Thiazole orange can also be used for the quantitation of microbial cells. biotium.combdbiosciences.com It is a cell-permeant dye that can stain live bacteria (both gram-positive and gram-negative) and yeast. biotium.com In live yeast, thiazole orange initially shows both nuclear concentration and cytoplasmic signal. biotium.com

In combination with other dyes, such as propidium (B1200493) iodide (PI), thiazole orange can be used in viability assays to distinguish between live and dead microbial cell populations by flow cytometry. bdbiosciences.combdbiosciences.comnih.gov Thiazole orange stains both live and dead cells, helping to discriminate cells from background noise, while PI only enters cells with compromised membranes (dead cells). bdbiosciences.com This allows for the enumeration of live and dead bacteria, yeast, and other microbes. bdbiosciences.combdbiosciences.com This methodology has been applied to the quality assessment of tyndallized (heat-killed) bacterial cells using flow cytometry. nih.gov

Cellular Imaging and Localization Studies

Thiazole orange and its derivatives are valuable tools for cellular imaging and studies investigating the localization of biomolecules within cells. nih.govmdpi.comgoogle.comnih.govd-nb.info Careful chemical modifications of thiazole orange have led to the development of sensors capable of imaging RNA targets in living cells and tissues. nih.govmdpi.com These sensors can be designed to target specific sequences or structures of nucleic acids, or to detect protein-DNA interactions. nih.govmdpi.com Thiazole orange is cell-permeant, allowing it to enter living cells. medchemexpress.comsigmaaldrich.commedchemexpress.com

Visualization of Intracellular RNA Localization

Thiazole orange-based probes have been developed for visualizing the localization of intracellular RNA. oup.comnih.govroyalsocietypublishing.orgoup.com Oligonucleotide-conjugated thiazole orange probes, designed as "light-up" probes, have been used for the in situ detection of messenger RNA (mRNA) in living cells. nih.gov These probes show increased fluorescence upon hybridization with target RNA. nih.gov Microinjection of such probes into cells has allowed for the visualization of intracellular mRNA localization. oup.comnih.govoup.com

Another approach involves the use of RNA aptamers that bind to thiazole orange derivatives, such as the RNA Mango system. royalsocietypublishing.org These aptamers are engineered to bind to specific RNA sequences and, upon binding, cause a significant increase in the fluorescence of the conjugated thiazole orange, enabling the localization of the target RNA in fixed or live cells. royalsocietypublishing.org

Detection of RNA in Living Cells and Tissues

Thiazole orange and its modified versions are effective for detecting RNA in living cells and tissues. nih.govmdpi.comnih.govlumiprobe.comhtct.com.brd-nb.infoacs.org The dye's significant fluorescence enhancement upon binding to RNA makes it suitable for this purpose. nih.govmdpi.comsigmaaldrich.com Modified thiazole orange dyes have been developed with improved RNA selectivity over DNA, enhancing their utility for RNA imaging in live cells. rsc.orgresearchgate.netmdpi.com

Studies have utilized thiazole orange-based probes for real-time monitoring of RNA transcription and for imaging viral mRNA targets in infected live cells. nih.govmdpi.com Forced intercalation (FIT) probes, which incorporate thiazole orange derivatives, have enabled the direct fluorescence microscopic imaging of mRNA within complex tissues without the need for extensive washing steps. acs.org These probes are designed to be dark in their single-stranded state and become brightly fluorescent upon hybridization with the target RNA. acs.org

Nucleolar RNA Imaging

Thiazole orange has been identified as a promising fluorogenic dye for imaging nucleolar RNA in living cells. rsc.orgrsc.org The nucleolus is a prominent structure within the nucleus that is rich in RNA, particularly ribosomal RNA (rRNA). chinesechemsoc.org Thiazole orange demonstrates selectivity for RNA over DNA and exhibits a significant increase in fluorescence upon binding to RNA, making it suitable for visualizing the nucleolus. rsc.orgrsc.org

Research has shown that thiazole orange can effectively stain the nucleolus in living cells after incubation at relatively low concentrations. rsc.org Derivatives of thiazole orange, including a regioisomer, have also been explored for nucleolar RNA imaging, with some showing improved selectivity and performance. rsc.org Conjugation of thiazole orange with other molecules, such as neomycin, has been shown to increase intracellular RNA-targeted localization, including in the nucleolus. nih.govd-nb.inforesearchgate.net

Imaging of Protein-DNA Interactions

Thiazole orange has been employed in strategies for imaging protein-DNA interactions. nih.govmdpi.comnih.govlumiprobe.comgoogle.commdpi.com One approach involves covalently attaching thiazole orange to DNA-binding proteins. mdpi.com This allows for the fluorescent detection of protein-DNA complexes. mdpi.com

More advanced methods utilize double fluorogenic probes based on the thiazole orange scaffold. mdpi.com These probes are designed to become highly fluorescent only when both a bioorthogonal reaction occurs and they interact with DNA. mdpi.com This allows for the sensing of DNA-protein interactions in a cellular environment using techniques like confocal microscopy. mdpi.com Studies using membrane-permeable thiazole orange derivatives with bioorthogonal functions have successfully demonstrated the ability to image the localization of DNA-interacting proteins in live cells. mdpi.com

Counterstaining for RNA-DNA Colocalization

Thiazole orange derivatives have been developed and explored for their compatibility as counterstains in colocalization studies of RNA and DNA. A new RNA-selective fluorescent dye, integrating a thiazole orange and a p-(methylthio)styryl moiety, has demonstrated better nucleolus RNA staining and imaging performance in live cells compared to commercial stains. rsc.orgrsc.orgresearchgate.net This dye exhibits excellent photostability, cell tolerance, and is compatible as a counterstain with 4',6-diamidino-2-phenylindole (DAPI), a DNA-selective dye, for specific RNA-DNA colocalization in bioassays. rsc.orgrsc.orgresearchgate.net This allows for the investigation of the distribution, migration, and transcriptional dynamics within the cell nucleus. rsc.org

Biosensor Development

Thiazole orange's "light-up" property upon binding to nucleic acids is a key feature exploited in the development of various biosensors. nih.govresearchgate.net This includes fiber-optic sensors, aptamer-based probes, and fluorogen-based systems. researchgate.netnih.govacademie-sciences.fr

Thiazole orange has been utilized in the development of fiber-optic nucleic acid biosensors. researchgate.netnih.govnih.gov These sensors often involve immobilizing oligonucleotide probes onto the surface of optical fibers. researchgate.netnih.gov Thiazole orange can be covalently tethered to probe oligonucleotides. researchgate.netnih.gov Fluorescence enhancement of the tethered TO occurs when double-stranded DNA forms through hybridization with the immobilized probe, providing a signal for target DNA sequences. researchgate.netnih.gov This approach aims to create reagentless biosensors. researchgate.net Studies have examined the fluorescence of free TO, TO tethered to probes in solution, and TO tethered and bound to functionalized silica (B1680970) optical fibers, observing fluorescence increases upon intercalation into dsDNA in all cases. researchgate.net

Thiazole orange is integral to the development of aptamer-based light-up probes. These probes utilize RNA aptamers that bind to fluorogenic ligands, resulting in a significant increase in fluorescence. nih.govnih.govmdpi.com Thiazole orange, being a weakly fluorescent dye that becomes brightly fluorescent upon binding to double helical nucleic acids, is a suitable fluorophore for this application. nih.gov Conjugates of thiazole orange dye to small molecules, such as GMP and AMP, have been synthesized and shown to preserve specific binding to corresponding RNA aptamers while exhibiting a substantial increase in fluorescence (the "light-up" property). nih.govnih.gov This demonstrates the potential of small-molecule conjugates with light-up properties as a general approach to label RNA sequences containing aptamers. nih.govnih.gov In the presence of free small molecules, these conjugates can be displaced from the aptamers, also serving as fluorescent sensors. nih.govnih.gov

Thiazole orange has been employed in the development of fluorogen-based biosensors, including those utilizing fluorogen-activating proteins (FAPs). academie-sciences.frmdpi.com Noncovalent FAP labeling has been used to selectively bind fluorogen-based fluorogens like thiazole orange, activating their fluorescence for wash-free bioimaging of subcellular organelles. academie-sciences.frmdpi.com These semisynthetic biosensors are built on fluorogenic probes that become fluorescent only upon binding to a target protein. academie-sciences.fr Thiazole orange-binding FAPs have also been shown to be applicable as pH biosensors by coupling sulfonated TO with a pH-sensitive dye, creating a FRET-based FAP probe that exhibits higher FRET efficiency under acidic conditions. mdpi.com

Aptamer-Based Light-Up Probes

Investigation of DNA-Protein Interactions

Thiazole orange and its derivatives are valuable tools for investigating DNA-protein interactions. mdpi.comacs.org TO's general tendency to bind and fluorescently respond to nucleic acids makes it a candidate for designing probes to sense protein-DNA interactions. mdpi.com Modified thiazole orange scaffolds have been designed to selectively recognize specific DNA structures, such as G-quadruplex DNA (G-DNA), which are involved in various biological processes and therapeutic applications. acs.orgpolyu.edu.hk By introducing substituents to the thiazole orange framework, researchers have developed ligands that show preferential binding and significant fluorescent recognition selectivity towards G-DNA over duplex DNA. acs.orgpolyu.edu.hk Molecular docking studies have revealed different binding modes for these ligands with G-quadruplex DNA and duplex DNA, providing insights into the interactions. acs.orgpolyu.edu.hk Furthermore, thiazole orange has been used in label-free fluorescent binding assays to study the interaction between aptamers and target molecules, where the binding of the target can inhibit the staining of the aptamer by TO, leading to decreased fluorescence and allowing for the determination of binding affinity. researchgate.net Probes based on thiazole orange have also been designed to study protein-DNA interactions by monitoring changes in fluorescence lifetime upon protein binding and release. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the electronic structure and properties of molecules like thiazole (B1198619) orange. These methods can shed light on the factors governing the dye's fluorescence and its interactions with its environment, particularly nucleic acids. researchgate.netscience-cloud.hu

Modeling Excited State Behavior

Quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are employed to model the excited state behavior of thiazole orange and its analogues. These calculations help in understanding the electronic transitions that occur upon light absorption and the subsequent relaxation processes, including fluorescence. researchgate.netbeilstein-journals.orgmdpi.commdpi.comnih.govrsc.org

Studies have shown that the fluorescence of thiazole orange is significantly enhanced upon binding to nucleic acids because this binding restricts the intramolecular rotation around the monomethine bridge linking the two heterocyclic rings of the dye. mdpi.comresearchgate.netbeilstein-journals.orgnih.gov This rotation in the free state provides a pathway for non-radiative decay of the excited state, effectively quenching fluorescence. mdpi.comresearchgate.net Theoretical calculations, such as potential energy surface analysis along torsion angles, can model this restriction and its effect on the excited state decay pathways. researchgate.net

TDDFT calculations can predict excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands observed in UV-Vis spectra. beilstein-journals.orgmdpi.commdpi.com For example, TDDFT/PBE0 calculations on TO and its halogenated analogues in methanol (B129727) have shown that the first excited states are primarily characterized by HOMO→LUMO transitions. beilstein-journals.org However, for some analogues, transitions from deeper molecular orbitals like HOMO-3 to LUMO also contribute to the absorption spectra in specific wavelength ranges. beilstein-journals.org

The electron density distribution in the ground (S0) and excited (S1) states, as determined by calculations like B3LYP, can reveal the nature of the electronic transitions. mdpi.com For thiazole orange derivatives, the HOMO and LUMO orbitals are often delocalized across the benzothiazole (B30560) and quinoline (B57606) rings. mdpi.com The shift of electron density towards one part of the molecule in the excited state can indicate an intramolecular charge-transfer (ICT) character, which is relevant to the dye's photophysical properties and environmental sensitivity. mdpi.comrsc.org

Analysis of DNA Binding Mechanisms

Quantum chemical calculations, often in conjunction with experimental studies, are used to analyze the mechanisms by which thiazole orange interacts with DNA. beilstein-journals.org These studies aim to understand the nature of the binding (e.g., intercalation, groove binding) and the forces involved. mdpi.comnih.gov

The significant increase in fluorescence quantum yield of TO upon binding to double-stranded DNA (dsDNA) is a key characteristic, and theoretical calculations help explain this phenomenon by demonstrating how the DNA environment restricts the dye's internal rotations. mdpi.comnih.gov This restriction is consistent with an intercalation mechanism, where the dye inserts itself between the base pairs of the DNA helix. mdpi.combeilstein-journals.orgnih.gov

Calculations can also investigate the binding affinity of TO and its derivatives to different DNA structures. nih.govnih.gov For instance, studies have shown that TO generally binds with higher affinity to dsDNA compared to single-stranded DNA (ssDNA). nih.govnih.gov The observed, albeit smaller, fluorescence increase upon binding to ssDNA has been interpreted with the aid of molecular calculations, suggesting that the single strand can fold around the dye, leading to some reduction in internal rotation. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

DFT and TDDFT are widely used computational methods for studying the electronic structure and excited states of thiazole orange. beilstein-journals.orgmdpi.commdpi.comnih.gov DFT is used to optimize the molecular geometry in the ground state and analyze properties like electron density distribution and molecular orbitals (HOMO, LUMO). beilstein-journals.orgmdpi.commdpi.com TDDFT is then applied to calculate the energies and properties of excited states, which are directly related to the absorption and fluorescence spectra of the dye. beilstein-journals.orgmdpi.commdpi.comnih.gov

Various functionals and basis sets are employed in these calculations, and their accuracy is often benchmarked against experimental data. mdpi.commdpi.com For example, studies have compared the performance of functionals like PBE0, HFS, and B3LYP in predicting the absorption and fluorescence maxima of cyanine (B1664457) dyes, including TO analogues. mdpi.commdpi.com The choice of basis set also impacts the results; adding diffuse functions can improve the accuracy of calculated absorption maxima. mdpi.com

DFT calculations can also provide insights into the stability of different conformers of TO, such as the cis and trans forms, and their relative energies. mdpi.com This is important because the flexibility of the methine bridge allows for different conformations that can influence the dye's photophysical behavior.

Table 1 provides an example of TDDFT calculation results for Thiazole Orange (TO) and a halogenated analogue (TO-7Cl), showing calculated excitation energies, wavelengths, and oscillator strengths in methanol. beilstein-journals.org

CompoundExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
TO (Calc.)2.744530.777-5.57-2.832.74
TO (Exp.)-502-519 (Absorption Maxima Range)----
TO-7Cl (Calc.)2.714580.711-5.66-2.952.71
TO-7Cl (Exp.)-509-519 (Absorption Maxima Range)----

Note: Experimental absorption maxima are provided as a range from a different part of the source, not directly corresponding to the calculated values in the table. beilstein-journals.orgnih.gov

These calculations help correlate the structural features of TO and its derivatives with their observed spectroscopic properties and their behavior upon interacting with nucleic acids. beilstein-journals.orgnih.gov

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as thiazole orange, to a macromolecule target, such as DNA or RNA. acs.orgnih.govpolyu.edu.hkcolab.wsacs.orgresearchgate.net These simulations provide a structural basis for understanding the interactions between the dye and nucleic acids.

Elucidating Dye-Nucleic Acid Interaction Behaviors

Molecular docking simulations are extensively used to elucidate how thiazole orange and its analogues interact with different nucleic acid structures. acs.orgnih.govpolyu.edu.hkcolab.wsacs.orgresearchgate.net These simulations can predict binding poses and energies, providing insights into the stability of the dye-nucleic acid complex.

Studies employing molecular docking have supported the intercalation model as a primary binding mode for TO with double-stranded DNA, where the dye inserts between base pairs. mdpi.comresearchgate.net Docking can visualize how the planar or near-planar chromophore of TO fits within the DNA helix.

Furthermore, molecular docking is valuable for studying the interactions of modified TO derivatives with nucleic acids. acs.orgnih.govpolyu.edu.hkcolab.wsacs.org For example, docking simulations have been used to investigate how structural modifications, such as the addition of substituents to the TO scaffold, affect the binding mode and affinity to DNA. acs.orgnih.govpolyu.edu.hkcolab.wsacs.org These simulations can help explain why certain modifications lead to altered binding preferences or enhanced fluorescence upon binding. acs.orgnih.govacs.org

Understanding Selectivity Towards Specific DNA Structures

Molecular docking simulations are particularly useful for understanding the selectivity of thiazole orange derivatives towards specific DNA structures, such as G-quadruplex DNA (G4-DNA) versus double-stranded DNA (dsDNA). acs.orgnih.govpolyu.edu.hkcolab.wsresearchgate.net

While parent thiazole orange is often described as a universal stain that binds to various forms of DNA, modified analogues can exhibit significant selectivity. acs.orgnih.govpolyu.edu.hkcolab.wsresearchgate.net Molecular docking simulations can reveal the structural basis for this selectivity by showing differential binding modes and affinities to different DNA architectures. acs.orgnih.govpolyu.edu.hkcolab.ws

For instance, studies on meso-substituted thiazole orange derivatives have utilized molecular docking to demonstrate how the presence of a benzyl (B1604629) group can enhance interactions with G4-DNA while weakening interactions with duplex DNA. acs.orgnih.gov The docking results can illustrate how the modified dye fits into the binding pocket of G4-DNA (e.g., the G-quartet) in a way that is distinct from its interaction with dsDNA. polyu.edu.hkcolab.ws This differential binding predicted by docking correlates with the observed selective fluorescence response of these modified dyes towards G4-DNA. acs.orgnih.gov

Molecular docking, therefore, serves as a powerful tool to complement experimental binding studies and guide the rational design of thiazole orange-based probes with enhanced selectivity for specific nucleic acid targets. polyu.edu.hkcolab.wsacs.org

Future Directions and Emerging Research Areas

Development of Highly Specific and Sensitive Probes

A key area of future research involves enhancing the specificity and sensitivity of Thiazole (B1198619) orange-based probes. While Thiazole orange itself is a general nucleic acid stain, modifications are being explored to enable selective recognition of specific nucleic acid structures or sequences. For instance, research has focused on developing probes with high selectivity for G-quadruplex DNA (G4 DNA), which are non-canonical nucleic acid structures with significant biological functions. acs.orgresearchgate.net Introducing specific substituents, such as styryl groups, to the Thiazole orange framework has been shown to improve selectivity towards G4 DNA over other DNA forms like single-stranded or duplex DNA. acs.orgresearchgate.net

Another strategy involves conjugating Thiazole orange with other molecules that possess inherent targeting capabilities. Examples include conjugating Thiazole orange with naphthyridine derivatives or peptide nucleic acids (PNAs) to create probes that can selectively bind to specific sequences or structures, such as orphan cytosine opposite an abasic site in DNA duplexes or specific regions of viral RNA. mdpi.comnii.ac.jp These modified probes exhibit enhanced binding affinity and a significant "light-up" fluorescence response upon target recognition, even under physiological conditions. mdpi.comnii.ac.jp The ability to design probes that discriminate between closely related nucleic acid structures or even single-nucleotide differences is crucial for advanced diagnostics and research. mdpi.com

Integration with Novel Nanotechnologies

The integration of Thiazole orange with nanotechnology is a rapidly evolving field aimed at creating highly efficient and versatile biosensing and bioimaging platforms. Nanomaterials offer unique properties, such as enhanced signal amplification, improved photostability, and the ability to target specific cells or tissues. Thiazole orange has been successfully incorporated into various nanomaterial systems.

One approach involves conjugating or encapsulating Thiazole orange with nanoparticles like magnetic nanoparticles or carbon dots. massgeneral.orgscience.govnih.gov For example, magnetic nanoparticles modified with a Thiazole orange derivative have been developed as dual-functional agents for both magnetic resonance imaging and fluorescent labeling. science.gov Carbon dots modified with Thiazole orange have been explored for detecting G-quadruplex and double-stranded DNA, where the carbon dots act as both a recognition element and a fluorescence response unit. nih.gov

Furthermore, DNA-programmed nanomaterials are being designed to incorporate Thiazole orange for targeted imaging and biosensing. rsc.org By leveraging the programmability of DNA, researchers can guide the assembly and functionalization of nanoparticles with Thiazole orange, creating hybrid systems that exhibit enhanced performance for biomedical applications. rsc.org This integration allows for the development of activatable imaging probes that can specifically target and visualize molecules or structures within living cells. rsc.org For instance, ratiometric fluorescent probes based on DNA-nanomaterial assemblies have integrated Thiazole orange as a responsive signal via Förster Resonance Energy Transfer (FRET) for accurate intracellular imaging and distinguishing cancer cells from normal cells. rsc.org

Advancements in Multi-Color and Real-Time Imaging Techniques

Advancements in imaging techniques are driving the development of Thiazole orange-based probes for multi-color and real-time applications. The ability to simultaneously visualize multiple cellular components or biological processes in real-time is essential for understanding complex biological systems. Thiazole orange's favorable photophysical properties, particularly its "turn-on" fluorescence, make it suitable for such applications. mdpi.comglenresearch.com

Thiazole orange is being used in conjunction with other fluorophores with distinct emission spectra to achieve multi-color imaging. This allows for the simultaneous detection or visualization of different targets within the same sample. mdpi.comglenresearch.com Strategies involving FRET between Thiazole orange and other dyes are being employed to create sophisticated sensing systems that respond to specific biological events. mdpi.com

Furthermore, Thiazole orange-based probes are being developed for real-time monitoring of dynamic processes in living cells. Examples include imaging RNA localization and tracking the folding of higher-order DNA structures like i-motif and G-quadruplex structures. mdpi.comscience.gov The development of far-red fluorescent probes based on Thiazole orange is particularly important for live-cell imaging, as they offer advantages such as deeper tissue penetration and reduced autofluorescence and phototoxicity compared to probes emitting in the visible spectrum. acs.orgrsc.org

Exploration of Thiazole Orange in Automated High-Throughput Assays

The unique fluorescence properties of Thiazole orange lend themselves well to the development of automated high-throughput assays, crucial for drug discovery, diagnostics, and large-scale biological screening. Its low background fluorescence in solution and significant signal enhancement upon binding to nucleic acids enable the creation of sensitive and robust assays that can be miniaturized and automated. mdpi.comnih.gov

Plate-based fluorescence assays utilizing Thiazole orange-terminated polymers or Thiazole orange-labeled probes are being developed for high-throughput screening applications. nih.govacs.org These assays can be used to assess the integrity of enveloped viruses by detecting the release of nucleic acids, offering a rapid and robust method for determining viral infectivity. nih.govacs.org

Q & A

Q. What experimental parameters should be optimized when using Thiazole Orange (TO) for nucleic acid staining in fluorescence microscopy?

Optimize dye concentration (1–10 µM), buffer ionic strength (to reduce nonspecific binding), and incubation time (5–30 minutes at 37°C). Use excitation/emission wavelengths of 512 nm/533 nm for DNA/RNA complexes. Include controls such as unstained samples and RNase-treated samples to confirm RNA specificity .

Q. How should Thiazole Orange staining solutions be prepared for flow cytometric reticulocyte analysis?

Prepare a 10 mM stock in DMSO and dilute to 1–5 µM in PBS. Incubate blood samples for 10–15 minutes at 37°C, protected from light. Use a 488 nm laser with a 530/30 nm emission filter. Include RNAse-treated controls to distinguish RNA-specific signals .

Q. What are the storage and handling protocols for Thiazole Orange to ensure stability?

Store 10 mM DMSO stock at -20°C in single-use aliquots. Working aqueous solutions should be used within 4 hours. Protect from light using amber vials. Validate dye activity monthly via fluorescence correlation spectroscopy with standardized DNA samples .

Advanced Research Questions

Q. How can discrepancies in TO fluorescence localization between live and fixed cells be resolved?

Perform time-course live-cell imaging (0–60 minutes) with co-staining (e.g., MitoTracker). In live mammalian cells, TO initially localizes to mitochondria before redistributing to nuclei. Fixation alters membrane permeability, causing cytoplasmic signal loss. Validate with kinetic analysis of fluorescence intensity ratios (nucleus:cytoplasm) .

Q. What methodological approaches improve signal-to-noise ratios in competitive binding assays using TO derivatives?

Use bio-layer interferometry (BLI) with reference subtraction (e.g., 5 µM toxin + 5 µM TO). Optimize probe density on biosensors and analyze binding kinetics via a two-state model. Derivatize TO with NHS esters to enhance conjugation efficiency .

Q. How does TO’s fluorescence quantum yield vary with nucleic acid structures, and how can this be applied to quadruplex DNA studies?

TO shows 3,000-fold fluorescence enhancement upon binding dsDNA/RNA. For quadruplex studies, use fluorescence lifetime analysis (e.g., Vinci Beta 1.7 software) to distinguish binding modes. Quadruplex binding exhibits longer lifetimes (58.8 ns vs. 31 ns for duplex DNA). Validate with thermal denaturation profiles monitored at 533 nm .

Q. What strategies address conflicting reports of TO’s subcellular specificity in bacterial vs. mammalian systems?

For Gram-positive/negative bacteria, use shorter incubation times (5–10 minutes) to avoid dye internalization. In mammalian cells, combine TO with organelle-specific markers (e.g., LysoTracker). Quantify fluorescence intensity thresholds using flow cytometry gating strategies .

Methodological Considerations

  • Fluorescence Lifetime Imaging (FLIM): TO’s lifetime changes from ~0.1 ns (free dye) to >2 ns when bound to nucleic acids. Use time-correlated single-photon counting (TCSPC) for precise quantification .
  • Dual-Staining Protocols: Pair TO (RNA) with DNA-specific dyes (e.g., Hoechst 33342) for simultaneous analysis. Optimize emission filters to avoid spectral overlap .

Data Interpretation

  • Flow Cytometry: Distinguish reticulocyte maturation stages (high, medium, low fluorescence) using logarithmic gating. Note that nucleated red cells (N) may require additional gating .
  • Competitive Binding Assays: Calculate binding affinity (Kd) using BLI response curves (e.g., 2.32 nm shift for TO-STX competition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.